molecular formula C18H18ClNO4S2 B2905026 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034404-11-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2905026
CAS No.: 2034404-11-8
M. Wt: 411.92
InChI Key: GSONYAIMXPCFNN-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chloromethoxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of Benzo[b]thiophene Derivative: The initial step involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenol and an appropriate alkyne or alkene precursor under acidic or basic conditions.

    Hydroxypropylation: The benzo[b]thiophene derivative is then subjected to a hydroxypropylation reaction. This can be done using epichlorohydrin in the presence of a base like sodium hydroxide to introduce the hydroxypropyl group.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated benzo[b]thiophene with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Introduction of nitro, bromo, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or photophysical properties, owing to the presence of the benzo[b]thiophene moiety.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds like 2-(benzo[b]thiophen-2-yl)pyridine share structural similarities and are used in similar applications.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, are well-known for their antimicrobial properties.

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is unique due to the combination of its benzo[b]thiophene core, hydroxypropyl group, and sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSONYAIMXPCFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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